2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
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Overview
Description
The compound appears to contain a benzamide group (a benzene ring attached to a carboxamide), which is a common feature in many pharmaceuticals . It also seems to have a tricyclic structure, which is found in various natural and synthetic compounds with diverse biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to its tricyclic nature. The presence of different functional groups (like amide and halogens) will also influence its chemical behavior .Chemical Reactions Analysis
Again, without specific studies, it’s hard to predict the exact chemical reactions this compound would undergo. But generally, benzamides can participate in various reactions like hydrolysis, reduction, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups could enhance solubility in water .Scientific Research Applications
Tubular Architectures from Polymers
Research by Percec et al. (1996) explored the synthesis of polymers with tapered side groups, leading to the formation of hexagonal columnar liquid crystalline phases and tubular supramolecular architectures. This study provides insight into the structural versatility and potential applications of polymers containing complex molecules like 2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide in materials science (Percec et al., 1996).
Anti-Tubercular Scaffold
Nimbalkar et al. (2018) described the synthesis of novel derivatives with structures similar to 2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide, demonstrating significant in vitro anti-tubercular activity. This research highlights the potential of such compounds in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Anti-Inflammatory Activity
Kalsi et al. (1990) investigated compounds structurally related to 2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide for their anti-inflammatory properties. This study contributes to understanding the therapeutic potential of such complex benzamides in treating inflammation-related disorders (Kalsi et al., 1990).
Serotonin Receptor Agonists and Gastric Motility Stimulants
King et al. (1993) synthesized benzamides with azabicyclo[x.y.z] side chains, including compounds structurally akin to 2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide, to study their agonist properties on serotonin receptors and effects on gastric motility. This research provides a basis for developing new drugs targeting serotonin receptors (King et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-10-14-9-13(7-11-3-2-6-23(17(11)14)19(10)25)22-18(24)15-8-12(20)4-5-16(15)21/h4-5,7-10H,2-3,6H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKSFVECCKVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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